![molecular formula C18H16N2OS B12923505 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one CAS No. 6146-26-5](/img/structure/B12923505.png)
1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one
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Overview
Description
1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with benzyl and benzylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one typically involves the reaction of pyrimidine derivatives with benzyl halides and thiols. A common method includes:
Starting Materials: Pyrimidine-4(1H)-one, benzyl bromide, and benzyl mercaptan.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The pyrimidine-4(1H)-one is first reacted with benzyl bromide to form 1-benzylpyrimidin-4(1H)-one. This intermediate is then treated with benzyl mercaptan under similar conditions to yield the final product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidinones.
Scientific Research Applications
Biological Activities
Antibacterial and Antifungal Properties
Research indicates that 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one exhibits significant antibacterial and antifungal activities. Studies have shown that compounds with similar pyrimidine structures often demonstrate inhibitory effects against various pathogens, suggesting potential applications in treating infections caused by resistant strains of bacteria and fungi .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In studies targeting epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR-2), derivatives of pyrimidine compounds have shown promise as dual inhibitors, leading to apoptosis in cancer cell lines . The ability of this compound to induce cell death in cancer cells positions it as a candidate for further research in cancer therapeutics.
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
- Antimicrobial Resistance : A study demonstrated that derivatives of this compound effectively inhibited the growth of antibiotic-resistant bacterial strains, showcasing its potential as a lead compound in drug development aimed at combating antimicrobial resistance.
- Cancer Cell Apoptosis : In vitro tests showed that certain derivatives induced apoptosis in human cancer cell lines by targeting EGFR and VEGFR pathways. The Bax/Bcl2 ratio was significantly altered, indicating an increase in pro-apoptotic signals .
- Enzyme Inhibition Studies : Research into enzyme inhibition revealed that compounds similar to this compound could serve as effective inhibitors for key enzymes involved in pathogen survival, further supporting its potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one largely depends on its specific application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, thereby inhibiting their activity.
Pathways Involved: Modulating signaling pathways involved in cell proliferation, apoptosis, or other cellular processes.
Comparison with Similar Compounds
1-Benzyl-2-(methylthio)pyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of a benzylthio group.
1-Benzyl-2-(phenylthio)pyrimidin-4(1H)-one: Similar structure but with a phenylthio group instead of a benzylthio group.
Uniqueness: 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one is unique due to the presence of both benzyl and benzylthio groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with enhanced activity or selectivity.
Biological Activity
1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one is a heterocyclic compound known for its diverse biological activities, particularly in the fields of antibacterial and antifungal research. This compound, characterized by its unique structure comprising a pyrimidine ring with benzyl and benzylthio substituents, has garnered attention for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N2OS. Its structure features a pyrimidine nucleus with a carbonyl group at the 4-position, which contributes to its reactivity and biological interactions. The presence of thioether groups enhances its binding affinity to various biological targets, making it a candidate for further pharmacological studies.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial activity against multi-resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus . In a study evaluating various derivatives, compounds similar in structure demonstrated potent inhibitory effects against these pathogens, suggesting that this compound could serve as a lead in developing new antibiotics.
Table 1: Antibacterial Activity Against Multi-Resistant Strains
Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
Antiproliferative Activity
In addition to its antibacterial properties, this compound has shown promising antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrimidine compounds have been extensively studied for their ability to inhibit cancer cell proliferation, with some showing IC50 values lower than reference drugs such as Erlotinib .
Case Study: Antiproliferative Effects
A recent study evaluated the antiproliferative activity of several pyrimidine derivatives, including this compound. The results indicated that compounds with specific substitutions on the pyrimidine ring exhibited enhanced activity against human melanoma and leukemia cell lines:
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | A375P (Melanoma) | 38.3 |
This compound | U937 (Leukemia) | 42.5 |
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes or receptors involved in cellular processes. Studies suggest that the compound may inhibit key enzymes linked to bacterial resistance mechanisms or cancer cell survival pathways . The dual action against both bacterial and cancer cells highlights its potential as a multi-target therapeutic agent.
Properties
CAS No. |
6146-26-5 |
---|---|
Molecular Formula |
C18H16N2OS |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-benzyl-2-benzylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C18H16N2OS/c21-17-11-12-20(13-15-7-3-1-4-8-15)18(19-17)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
InChI Key |
PMWNVIARNYUXBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)N=C2SCC3=CC=CC=C3 |
Origin of Product |
United States |
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